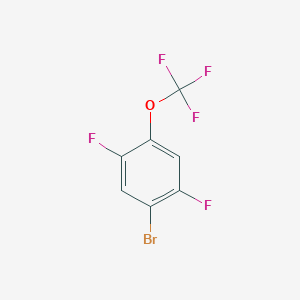
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene
概要
説明
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods, including halogenation reactions and nucleophilic aromatic substitution. One common approach involves the bromination of 2,5-difluoro-4-(trifluoromethoxy)benzene using bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the controlled addition of bromine and fluorine sources under specific reaction conditions. The process requires precise temperature and pressure control to ensure the desired product is obtained with high purity and yield.
化学反応の分析
Types of Reactions: 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of bromo-fluoro-phenylmethanol derivatives.
Substitution: Generation of various substituted benzene derivatives.
科学的研究の応用
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene is similar to other halogenated benzene derivatives, such as 1-Bromo-2,5-difluoro-4-nitrobenzene and 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene. its unique combination of halogen atoms and functional groups sets it apart, providing distinct chemical and biological properties.
類似化合物との比較
1-Bromo-2,5-difluoro-4-nitrobenzene
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene
This comprehensive overview highlights the significance of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene in scientific research and its potential applications across various fields
生物活性
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene, with the chemical formula and CAS number 1439904-14-9, is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including trifluoromethoxy and difluoro substituents, suggest potential biological activities that merit detailed exploration.
- Molecular Weight : 276.99 g/mol
- Boiling Point : Not specifically listed but inferred to be relatively high due to fluorination.
- Melting Point : Not explicitly provided; however, similar compounds generally exhibit low melting points.
- Solubility : Limited solubility in water (0.0288 g/L) indicates potential for organic solvent applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Antimicrobial Activity :
- Preliminary studies indicate that fluorinated compounds often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt microbial membranes. Specific data on this compound's activity against various pathogens is limited but suggests potential efficacy.
- Anticancer Potential :
- Neuropharmacological Effects :
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of trifluoromethoxy-substituted compounds, it was found that these compounds exhibited significant cytotoxicity against various human cancer cell lines. The mechanism was attributed to the ability to inhibit critical pathways involved in cell proliferation and survival .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of fluorinated benzene derivatives. The results indicated that these compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Toxicological Profile
The toxicological data for this compound remains sparse; however, related compounds indicate a need for caution due to potential irritant effects and environmental hazards. The LD50 value for similar compounds is often greater than 2000 mg/kg in rat models .
特性
IUPAC Name |
1-bromo-2,5-difluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGIQFLXELBTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















